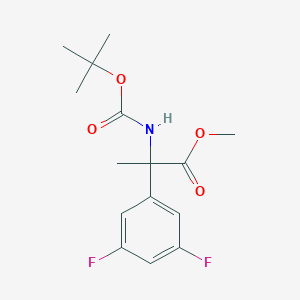

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate

Description

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula of methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate is C₁₅H₁₉F₂NO₄ , as confirmed by high-resolution mass spectrometry. The compound features a central propanoate backbone substituted with a tert-butoxycarbonyl (Boc) protected amino group and a 3,5-difluorophenyl ring. The methyl ester moiety at the carboxylate terminus completes the structure.

Constitutional isomerism in this molecule arises from two primary factors:

- Positional isomerism of fluorine atoms : While the current structure specifies fluorine at the 3- and 5-positions of the phenyl ring, alternative constitutional isomers could theoretically feature fluorine at the 2- and 4-positions or other combinations.

- Branching variations : The propanoate chain’s branching pattern allows for potential isomers if the Boc-protected amino group were attached to different carbon atoms. However, the specified α-carbon substitution limits this possibility.

A systematic analysis reveals three plausible constitutional isomers (Table 1), though synthetic evidence confirms the reported structure as the dominant form due to steric and electronic preferences during synthesis.

Table 1 : Constitutional isomer possibilities

Properties

Molecular Formula |

C15H19F2NO4 |

|---|---|

Molecular Weight |

315.31 g/mol |

IUPAC Name |

methyl 2-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C15H19F2NO4/c1-14(2,3)22-13(20)18-15(4,12(19)21-5)9-6-10(16)8-11(17)7-9/h6-8H,1-5H3,(H,18,20) |

InChI Key |

GJMPJAJZVUIPFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C1=CC(=CC(=C1)F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate typically involves the following steps:

Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the ester: The protected amine is then reacted with methyl chloroformate to form the ester linkage.

Introduction of the difluorophenyl group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using an appropriate difluorophenyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

Hydrolysis: Carboxylic acid derivative.

Deprotection: Free amine derivative.

Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate is a compound with significant potential in scientific research, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by comprehensive data tables and documented case studies.

Basic Information

- Molecular Formula : C15H19F2NO4

- Molecular Weight : 315.31 g/mol

- CAS Number : 837430-11-2

Structural Representation

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of difluorophenyl moiety enhances its biological activity by potentially increasing lipophilicity and modifying binding interactions.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with improved pharmacological profiles.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the difluorophenyl group have been linked to enhanced activity against specific tumor types, suggesting that this compound could be a precursor for developing new anticancer therapies.

Peptide Synthesis

The tert-butoxycarbonyl group is widely utilized in solid-phase peptide synthesis (SPPS). This compound can be employed as a building block for synthesizing peptides with specific sequences, which are crucial for drug development.

Data Table: Comparison of Protecting Groups in SPPS

| Protecting Group | Stability | Cleavage Conditions | Application |

|---|---|---|---|

| Tert-butoxycarbonyl (Boc) | High | Acidic conditions (e.g., TFA) | Commonly used for amino acids |

| Fmoc | Moderate | Basic conditions (e.g., piperidine) | Preferred for more complex peptides |

Preliminary studies indicate that compounds derived from this compound may exhibit antimicrobial and anti-inflammatory properties. The difluorophenyl group is hypothesized to play a critical role in modulating biological activity.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of derivatives against various bacterial strains. The results indicated that certain modifications led to increased potency, highlighting the potential of this compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate, we compare it with structurally or functionally related compounds from diverse chemical classes.

Structural Analogs: Boc-Protected Amino Acid Derivatives

- Methyl 3-(2-{4-[({[(tert-Butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)methyl]phenyl}oxazolo[4,5-b]pyridin-6-yl)propanoate (Compound 9) Molecular Formula: C₁₈H₁₉N₅O₃•HCl (MW: 389.83 g/mol) Key Differences:

- Incorporates an oxazolo[4,5-b]pyridine heterocycle, enhancing π-stacking interactions and rigidity.

- Dual Boc protection on the amino and imino groups increases steric hindrance, reducing reactivity compared to the monoprotected target compound.

- Applications: Intermediate in synthesizing kinase inhibitors due to the pyridine moiety’s metal-coordinating ability .

Functional Analogs: Sulfonylurea Herbicides with Methyl Ester Groups

- Triflusulfuron Methyl Ester

- Molecular Formula : C₁₅H₁₅F₃N₄O₆S (MW: 436.36 g/mol)

- Key Differences :

- Contains a trifluoroethoxy-triazine core and sulfonylurea linkage, enabling herbicidal activity via acetolactate synthase inhibition.

- Lacks the Boc group and fluorinated aromatic ring, resulting in higher water solubility and agricultural use (vs. pharmaceutical intermediates) .

- Metsulfuron Methyl Ester

- Molecular Formula : C₁₄H₁₅N₅O₆S (MW: 381.36 g/mol)

- Key Differences :

- Methoxy-methyl triazine substituent confers selectivity for broadleaf weed control.

- Demonstrates how minor structural changes (e.g., triazine vs. difluorophenyl) drastically alter biological targets .

Esters with Fluorinated or Cyclic Substituents

- Tetrahydrofurfuryl Acrylate (CAS: 2399-48-6)

- Molecular Formula : C₈H₁₂O₃ (MW: 156.18 g/mol)

- Key Differences :

- Features a tetrahydrofurfuryl alkoxy group instead of a Boc-protected amino acid.

- Used in polymer chemistry (e.g., UV-curable coatings) due to its acrylate group’s reactivity, unlike the target compound’s role in drug synthesis .

Comparative Data Table

Research Findings and Key Insights

- Synthetic Accessibility : The target compound’s synthesis is less complex than Compound 9 (), which requires heterocycle formation, but more challenging than simple esters like tetrahydrofurfuryl acrylate .

- Biological Relevance: Fluorine atoms in the 3,5-difluorophenyl group enhance binding affinity to hydrophobic enzyme pockets, a feature absent in non-fluorinated analogs like metsulfuron methyl .

- Stability: The Boc group in the target compound improves stability during peptide coupling reactions compared to unprotected amino esters, similar to strategies used in Compound 9 .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an overview of its properties, synthesis, and biological effects, supported by data tables and case studies.

- Chemical Formula : C15H19F2N2O4

- Molecular Weight : 335.33 g/mol

- CAS Number : 1236353-93-7

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the tert-butoxycarbonyl (Boc) derivative .

- Introduction of the 3,5-difluorophenyl group .

- Final esterification to yield the methyl ester .

This process can be optimized for yield and purity, with various reaction conditions reported in the literature.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.

The antitumor activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The compound may affect key signaling pathways involved in cancer cell survival.

Case Studies

- Study on HeLa Cells : A study evaluated the effects of this compound on HeLa cells, revealing a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound.

- MCF-7 Cell Line Analysis : Another investigation focused on MCF-7 breast cancer cells, where treatment with the compound led to a dose-dependent decrease in cell growth. Mechanistic studies suggested that this effect is linked to the downregulation of anti-apoptotic proteins such as Bcl-2.

Additional Biological Activities

Beyond antitumor effects, preliminary investigations suggest that this compound may possess antibacterial properties. In vitro tests against various bacterial strains showed moderate inhibitory effects.

Q & A

Q. What is the typical synthetic pathway for Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate?

The synthesis involves three key steps:

- Esterification : The carboxylic acid group is converted to a methyl ester using methanol under acidic or basic conditions.

- N-Boc Protection : The amine group is protected with tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Fluorination : The 3,5-difluorophenyl moiety is introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or electrophilic substitution, depending on the precursor . Yields are optimized by controlling reaction temperature, catalyst loading, and stoichiometry.

Q. Why is the Boc group preferred for amino protection in this compound?

The Boc group offers:

- Stability : Resists hydrolysis under basic and nucleophilic conditions.

- Controlled Deprotection : Removed selectively under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting the ester or fluorophenyl groups .

- Compatibility : Minimal interference with subsequent reactions, such as fluorination or esterification .

Q. Which analytical methods are used to confirm the structure and purity of this compound?

- LC-MS : Validates molecular weight and detects impurities via mass-to-charge ratio. Electrospray ionization (ESI) is preferred for polar compounds .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 3,5-difluorophenyl substitution) and Boc protection integrity. ¹⁹F NMR quantifies fluorine content .

- HPLC : Reverse-phase C18 columns with UV detection assess purity (>98% is typical for research-grade material) .

Advanced Research Questions

Q. How can fluorination efficiency be optimized during synthesis?

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos enhance coupling efficiency for aryl halide precursors .

- Solvent System : Use anhydrous DMF or THF to prevent side reactions.

- Temperature Control : Reactions at 80–100°C improve kinetics without decomposing heat-sensitive intermediates .

- Precursor Design : Electrophilic fluorination agents (e.g., Selectfluor) or pre-fluorinated aryl boronic acids reduce side products .

Q. What are the stability profiles of this compound under acidic or oxidative conditions?

- Acidic Conditions : The Boc group hydrolyzes at pH < 2, releasing free amine. However, the 3,5-difluorophenyl group remains stable unless exposed to strong acids (e.g., H₂SO₄) .

- Oxidative Conditions : The methyl ester may undergo hydrolysis under prolonged basic conditions (pH > 10). Additives like NH₄F stabilize the compound during SPE purification .

- Thermal Stability : Decomposition occurs above 150°C, forming quinone derivatives via tert-butyl group elimination, as observed in similar Boc-protected compounds .

Q. How is stereochemical control achieved during synthesis?

- Chiral Resolutions : Use (S)- or (R)-configured starting materials (e.g., methyl (S)-2-aminopropanoate) to enforce desired stereochemistry .

- Racemization Mitigation : Conduct reactions at low temperatures (0–25°C) and avoid strong bases to prevent epimerization at the α-carbon .

- Chiral HPLC : Validates enantiomeric excess (ee) post-synthesis .

Q. How can researchers assess this compound’s interactions with biological targets?

- LC-MS Binding Assays : Incubate the compound with target proteins (e.g., enzymes) under physiological conditions. Monitor adduct formation via mass shifts (e.g., lysine-Boc interactions) .

- NMR Titration : Track chemical shift changes in ¹H or ¹⁹F spectra to identify binding sites .

- Fluorescence Quenching : Label the target with a fluorophore and measure quenching upon compound binding.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar compounds?

- Catalyst Variability : Pd catalyst batches may differ in activity; use standardized catalysts from reputable suppliers.

- Impurity Profiles : LC-MS/MS can identify side products (e.g., de-esterified or de-Boc intermediates) that reduce apparent yields .

- Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation to optimize reaction termination points .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄ (cat.), 60°C, 12h | 85–90% | |

| Boc Protection | Boc₂O, DMAP, DCM, 25°C, 6h | 89–95% | |

| Fluorination | Pd(PPh₃)₄, 3,5-difluorophenylboronic acid, DMF, 80°C, 24h | 60–75% |

Q. Table 2. Analytical Parameters for Purity Assessment

| Method | Column/Detector | Key Parameters | Reference |

|---|---|---|---|

| HPLC | C18, UV (254 nm) | 95:5 MeCN/H₂O, 1 mL/min | |

| LC-MS (ESI+) | C18, Quadrupole | m/z 356.3 [M+H]⁺ | |

| ¹H NMR | 500 MHz, CDCl₃ | δ 1.44 (s, Boc), 3.72 (s, OCH₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.